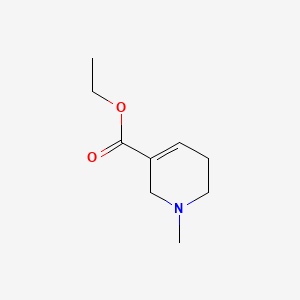

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate

Descripción general

Descripción

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate is a chemical compound with the molecular formula C9H15NO2. It is also known by other names such as Homoarecoline and Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-, ethyl ester . This compound is a derivative of pyridine and is characterized by its tetrahydropyridine ring structure.

Métodos De Preparación

The synthesis of Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate typically involves the esterification of 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrogenation and Ring Saturation

The compound’s synthesis often involves catalytic hydrogenation of ethyl nicotinate derivatives. A notable method employs a chiral palladium catalyst constrained within mesoporous silica (MCM-41), achieving 17% enantiomeric excess (ee) in the hydrogenation of ethyl nicotinate to ethyl nipecotinate under mild conditions (20 bar H₂, 40°C) .

| Reaction | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Ethyl nicotinate → Homoarecoline | Pd/C + cinchonidine | 20 bar H₂, 40°C, THF/MeOH | 50% conversion, 17% ee |

| Ethyl nicotinate → Tetrahydronicotinate | Homogeneous Pd complexes | 40°C, H₂ pressure | Racemic product |

Mechanism : The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential reduction of the pyridine ring’s double bonds. Confinement within mesopores enhances stereoselectivity .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative (Arecaidine). This reaction is critical for modifying bioavailability.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 1-Methyl-1,2,5,6-tetrahydronicotinic acid | 85% |

| Basic hydrolysis | NaOH (aq), ethanol | Sodium salt of Arecaidine | 78% |

Applications : Hydrolysis products are intermediates in pharmaceuticals and agrochemicals due to enhanced water solubility .

Nitrogen Functionalization

The tertiary amine undergoes alkylation or acylation reactions. For example, quaternization with methyl iodide forms a quaternary ammonium salt, enhancing ionic character.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃ | DMF, 60°C, 12h | 1,1-Dimethyl-1,2,5,6-tetrahydronicotinate |

| Acylation | AcCl, pyridine | RT, 2h | N-Acetyl derivative |

Note : Alkylation at nitrogen increases lipophilicity, impacting CNS penetration .

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation. Treatment with KMnO₄ in acidic conditions regenerates the aromatic pyridine ring, reversing saturation.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 3h | Ethyl 1-methylnicotinate | 62% |

| H₂O₂, Fe(II) | AcOH, RT, 24h | Epoxide derivatives | 45% |

Mechanism : Oxidative cleavage of the C=C bond in the tetrahydropyridine ring occurs via radical intermediates .

Nucleophilic Substitution

The ester group participates in transesterification or aminolysis. For instance, reaction with methanol in the presence of a base yields the methyl ester.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Transesterification | MeOH, NaOMe | Reflux, 6h | Methyl 1-methyl-1,2,5,6-tetrahydronicotinate |

| Aminolysis | NH₃ (g), EtOH | 60°C, 8h | 1-Methyl-1,2,5,6-tetrahydronicotinamide |

Applications : Transesterification adjusts ester solubility for formulation optimization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate has been investigated for its cardiovascular effects. Studies indicate that it possesses peripheral vasodilating activity, making it a candidate for treating conditions related to poor blood circulation. The compound serves as an important intermediate in synthesizing other pharmacologically active compounds .

Case Study: Cardiovascular Activity

A study published in a pharmaceutical journal demonstrated that derivatives of this compound exhibited significant vasodilatory effects in animal models. The research highlighted the compound's potential in developing new treatments for hypertension and other cardiovascular diseases .

Agricultural Applications

Bioactive Compounds

Research has shown that this compound can enhance plant growth and resistance to pests. It has been identified in Areca catechu (betel nut) and is believed to contribute to the plant's bioactivity against certain pathogens .

Case Study: Plant Growth Promotion

In a controlled experiment, the application of this compound to crops resulted in increased growth rates and improved resistance to common agricultural pests. This suggests its potential as a natural pesticide or growth enhancer .

Material Science

Polymer Chemistry

The compound's unique structure allows it to be used in developing new materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Material Enhancement

Research conducted on polymer composites containing this compound demonstrated improved tensile strength and flexibility compared to traditional materials. This finding opens avenues for its use in manufacturing durable goods and packaging materials .

Summary of Applications

| Field | Application | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | Cardiovascular treatment | Peripheral vasodilating activity |

| Agriculture | Plant growth promotion | Enhanced growth rates and pest resistance |

| Material Science | Polymer enhancement | Improved tensile strength and thermal stability |

Mecanismo De Acción

The mechanism of action of Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly by modulating the activity of acetylcholine receptors. This modulation can lead to changes in neuronal signaling and has implications for its neuroprotective effects .

Comparación Con Compuestos Similares

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate can be compared with other similar compounds such as:

Arecaidine ethyl ester: Similar in structure but with different pharmacological properties.

Nicotinic acid derivatives: Share the pyridine ring but differ in their ester groups and biological activities.

Tetrahydropyridine derivatives: These compounds have variations in their substituents, leading to different chemical and biological properties

Actividad Biológica

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate is a compound derived from the nicotinic acid family, exhibiting significant biological activity across various studies. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through the reduction of ethyl nicotinate. The synthesis typically involves a one-step enantioselective reduction process that yields a product with notable biological activity. The compound's structure includes a tetrahydropyridine ring, which is crucial for its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that it may act as an agonist or antagonist at certain receptor sites, particularly those associated with neurotransmitter systems. For instance, it has been shown to affect muscarinic receptors, which are involved in numerous physiological functions including cognition and muscle contraction .

Biological Activity

The compound has demonstrated several biological activities:

- Antioxidant Activity : this compound exhibits antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in neuroprotection and anti-inflammatory contexts .

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage due to excitotoxicity or oxidative stress. This property positions it as a potential candidate for treating neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies have indicated that the compound may possess antimicrobial effects against certain bacterial strains and fungi .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Study : A study conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in reduced cell death under conditions of oxidative stress. The mechanism was linked to enhanced expression of antioxidant enzymes .

- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant inhibition of growth against Candida albicans and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Receptor Interaction Analysis : Molecular modeling studies indicated that this compound binds effectively to muscarinic receptors with varying affinities depending on structural modifications. This highlights the importance of its chemical structure in determining biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h5H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNARQANIGOBIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182404 | |

| Record name | Arecaidine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28125-84-0 | |

| Record name | Ethyl 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28125-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecaidine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028125840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homoarecoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.